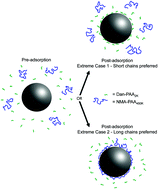Theory and experiment of chain length effects on the adsorption of polyelectrolytes onto spherical particles: the long and the short of it†
Physical Chemistry Chemical Physics Pub Date: 2020-12-08 DOI: 10.1039/D0CP04359A
Abstract
We study here the role of polyelectrolyte chain length, that is number of repeat units (mers), in the competitive adsorption of a simple model polyanion, poly(acrylic acid), onto 85 nm spherical silica particles capped with a model polycation, poly(allylamine hydrochloride). Performing fluorescence spectroscopy experiments, we measured chain-length dependence of dilute aqueous polyelectrolyte adsorption, at full surface coverage, onto an oppositely charged polyelectrolyte overtop spherical silica nanoparticles (10−3 g L−1). Preferential adsorption was determined by comparing the characteristic fluorescence intensities of the two fluorophore-labeled and narrowly disperse polyacrylic acid samples (NMA–PAA450k and Dan–PAA2k) of 450k- and 2k-molecular weight (6250- and 28-mers), respectively. To compare and validate experimental results, a lattice model was developed for computing the probabilities of the different arrangements of two polymer chain lengths of polyacrylic acid on the surface of the silica nanosphere. We then determined which numbers of long and short adsorbed chains corresponded to the most configurations in our model. Both spectroscopic experiment results and the combinatorial model demonstrated that there is an entropic preference for complete adsorption of the longer 450k polyacrylic acid chain vs. 2k. This study provides insights on entropy driven chain-length dependence of polyelectrolyte adsorption onto spherical nanoparticle surfaces for directing and optimizing their layer-by-layer self-assembly in organic films.

Recommended Literature
- [1] Thermo- and photoinduced spin state switching in an iron(ii) 2D coordination network associated with large light-induced thermal hysteresis and tuning of dimensionality via ligand modulation†
- [2] Mixed-linker approach in designing porous zirconium-based metal–organic frameworks with high hydrogen storage capacity†
- [3] Enzymatic preparation of glycerophosphatilcholine catalyzed by combinational phospholipases: a comparative study of concerted versus stepwise catalysis
- [4] Morphological and crystallographic orientation of hematite spindles in an applied magnetic field†
- [5] Ni-Based catalysts supported on natural clay of attapulgite applied in the dry reforming of methane reaction†
- [6] Analytical chemistry
- [7] Let's frame it differently – analysis of instructors’ mechanistic explanations
- [8] Back cover
- [9] Fe/Fe3C@C nanoparticles encapsulated in N-doped graphene–CNTs framework as an efficient bifunctional oxygen electrocatalyst for robust rechargeable Zn–air batteries†
- [10] High strength, superior fire retardancy, and dimensional stability of cellulosic hybrids†










